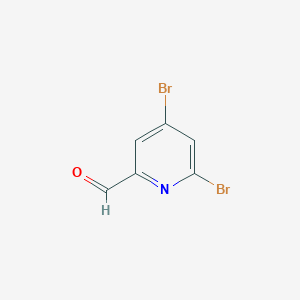

4,6-Dibromopicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1060815-81-7 |

|---|---|

Molecular Formula |

C6H3Br2NO |

Molecular Weight |

264.90 g/mol |

IUPAC Name |

4,6-dibromopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |

InChI Key |

UKDYFTSLLKQSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibromopicolinaldehyde

Retrosynthetic Strategies for Halogenated Pyridinecarbaldehydes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comrsc.org For 4,6-dibromopicolinaldehyde, several retrosynthetic disconnections can be envisioned, each suggesting a different synthetic approach.

A primary disconnection strategy involves the aldehyde group. This functional group can be introduced late in the synthesis to avoid potential side reactions. This leads to precursors such as 4,6-dibromo-2-methylpyridine or 4,6-dibromo-2-(hydroxymethyl)pyridine, which can be oxidized to the desired aldehyde. Alternatively, the aldehyde can be derived from the reduction of a carboxylic acid or its derivative, such as 4,6-dibromopicolinic acid.

Another key retrosynthetic consideration is the introduction of the bromine atoms. One approach is the direct bromination of a picolinaldehyde precursor. However, the directing effects of the pyridine (B92270) nitrogen and the aldehyde group, as well as the potential for over-bromination, must be carefully managed. A more controlled approach involves the synthesis of the dibrominated pyridine ring first, followed by the introduction or modification of the functional group at the 2-position. This strategy often relies on regioselective functionalization of a pre-existing dibromopyridine scaffold.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a viable forward synthesis could start from a simple pyridine derivative, introduce the bromine atoms, and then elaborate the functional group at the 2-position to an aldehyde.

Direct Bromination Procedures on Picolinaldehyde Precursors

The direct bromination of picolinaldehyde to yield this compound is a conceptually straightforward but practically challenging approach. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, and the reaction often requires harsh conditions. researchgate.net Furthermore, the existing substituents on the ring, the aldehyde group and the ring nitrogen, will direct incoming electrophiles, which may not lead to the desired 4,6-disubstitution pattern.

Electrophilic bromination of pyridine itself typically occurs at the 3- and 5-positions under forcing conditions. researchgate.net The presence of an electron-withdrawing aldehyde group at the 2-position would further deactivate the ring towards electrophilic attack. However, strategies to overcome this deactivation exist, such as the use of pyridine N-oxides, which can activate the ring towards electrophilic substitution at the 2- and 4-positions.

| Brominating Agent | Catalyst/Conditions | Potential Outcome | Challenges |

| Br₂ | Oleum/High Temperature | Mixture of brominated isomers | Harsh conditions, lack of selectivity |

| N-Bromosuccinimide (NBS) | Acid catalyst | Potential for radical substitution | Low reactivity of the pyridine ring |

| Pyridine N-oxide precursor + Br₂/POBr₃ | Heat | Formation of 2- and 4-brominated products | Requires N-oxide formation and subsequent deoxygenation |

Due to these challenges, direct bromination of picolinaldehyde is generally not the preferred method for the synthesis of this compound. More controlled and regioselective methods are typically employed.

Synthesis of the Aldehyde Moiety in a Brominated Pyridine Framework

A more common and reliable strategy for the synthesis of this compound involves the construction of the aldehyde functionality on a pre-existing dibrominated pyridine ring. This can be achieved through the oxidation of a methyl or alcohol precursor or the reduction of a carboxylic acid derivative.

Oxidation Pathways of Methyl or Alcohol Precursors to the Aldehyde

The oxidation of a methyl group or a primary alcohol at the 2-position of a 4,6-dibromopyridine core is a viable route to the target aldehyde.

From 4,6-Dibromo-2-methylpyridine: The oxidation of the methyl group can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of benzylic methyl groups to aldehydes can be adapted for this purpose.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Selenium Dioxide (SeO₂) | Dioxane, reflux | Good for activated methyl groups | Toxicity of selenium reagents |

| Chromium Trioxide (CrO₃) in Acetic Anhydride | Acetic anhydride, low temperature | Can be effective | Stoichiometric use of toxic chromium |

| Manganese Dioxide (MnO₂) | Chlorinated solvent, reflux | Mild, selective for benzylic/allylic positions | Requires activation of MnO₂, can be slow |

From 4,6-Dibromo-2-(hydroxymethyl)pyridine: The oxidation of the corresponding primary alcohol is often a milder and more efficient transformation. A wide range of selective oxidation methods are available.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Reliable and widely used | Stoichiometric use of toxic chromium |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Low temperature | Mild, avoids heavy metals | Requires cryogenic conditions, unpleasant odor |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, high yielding | Reagent is shock-sensitive |

Reduction of Carboxylic Acid Derivatives to the Aldehyde

The partial reduction of a carboxylic acid or its derivatives, such as an ester or an acid chloride, offers another pathway to the aldehyde. rsc.orgorganicreactions.orgresearchgate.net It is crucial to use a reducing agent that can stop at the aldehyde stage without further reduction to the alcohol. ntu.edu.sg

From 4,6-Dibromopicolinic Acid: Direct reduction of the carboxylic acid to the aldehyde is challenging but can be achieved with specific reagents. More commonly, the carboxylic acid is first converted to a more reactive derivative.

From 4,6-Dibromopicolinoyl Chloride: The Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur), is a classic method for this transformation. organicreactions.org Alternatively, hydride reagents like lithium tri-tert-butoxyaluminum hydride can be used.

From an Ester of 4,6-Dibromopicolinic Acid: Esters can be reduced to aldehydes using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. ntu.edu.sg

| Starting Material | Reagent | Reaction Name/Type | Key Features |

| 4,6-Dibromopicolinoyl Chloride | H₂, Pd/BaSO₄, quinoline-S | Rosenmund Reduction | Classic method, requires catalyst poisoning |

| 4,6-Dibromopicolinoyl Chloride | LiAl(O-t-Bu)₃H | Hydride Reduction | Milder than LiAlH₄ |

| Methyl 4,6-dibromopicolinate | DIBAL-H | Ester Reduction | Requires low temperatures to prevent over-reduction |

Regioselective Functionalization Approaches for Dibromopyridines

The synthesis of this compound can be strategically approached through the regioselective functionalization of a dibromopyridine precursor. This allows for the precise introduction of the aldehyde or a precursor group at the C2 position. Halogen-metal exchange reactions are particularly useful for this purpose.

For instance, starting with 2,4-dibromopyridine (B189624), it is possible to selectively perform a metal-halogen exchange at either the 2- or 4-position, depending on the reaction conditions and the organometallic reagent used. Subsequent quenching with a suitable electrophile, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group. Suzuki-Miyaura cross-coupling reactions can also be employed for regioselective C-C bond formation. nih.govresearchgate.net

| Starting Material | Reagent | Intermediate | Electrophile | Product |

| 2,4-Dibromopyridine | n-BuLi, -78 °C | 4-Bromo-2-lithiopyridine | DMF | 4-Bromo-2-picolinaldehyde |

| 2,4-Dibromopyridine | i-PrMgCl·LiCl | 2-Bromo-4-pyridylmagnesium chloride | DMF | 2-Bromo-4-picolinaldehyde |

Advanced Synthetic Transformations Leading to the this compound Scaffold

Modern synthetic chemistry offers a range of advanced methodologies that could potentially be applied to the synthesis of this compound. These methods often provide greater efficiency, selectivity, and functional group tolerance.

One such area is transition-metal-catalyzed C-H functionalization. nih.gov This approach allows for the direct conversion of a C-H bond into a C-C or C-X bond, bypassing the need for pre-functionalized starting materials. While the direct C-H formylation of a dibromopyridine might be challenging, a C-H activation/coupling sequence could be envisioned to introduce a precursor to the aldehyde group.

Furthermore, novel pyridine synthesis methodologies, such as multi-component reactions or cycloaddition strategies, could be adapted to construct the 4,6-dibromopyridine core with the desired functionality already in place or in a readily convertible form. researchgate.netorganic-chemistry.orgbaranlab.org Visible-light-mediated photoredox catalysis is another emerging area that enables novel transformations under mild conditions and could be explored for the synthesis and functionalization of polysubstituted pyridines. organic-chemistry.orgacs.org

These advanced methods, while not yet specifically reported for the synthesis of this compound, represent promising avenues for future research and development in the field of heterocyclic chemistry.

Metal-Mediated Cross-Coupling Reactions for Brominated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a route to functionalize brominated pyridine rings. eie.gr For a substrate like a dibromopyridine, regioselectivity—the control of which bromine atom reacts—is a critical consideration. In systems analogous to the precursor for this compound, such as 2,4-dibromopyridine, cross-coupling reactions typically favor substitution at the C2 position. acs.orgresearchgate.net This preference is attributed to the higher electrophilicity and weaker carbon-bromine bond at the position adjacent to the ring nitrogen. acs.org

Commonly employed cross-coupling reactions for such scaffolds include the Suzuki-Miyaura (using organoboron reagents), Stille (organostannanes), Negishi (organozinc), and Buchwald-Hartwig (C-N bond formation) reactions. researchgate.netresearchgate.netbhu.ac.in The Suzuki-Miyaura reaction is a prominent example, where 2,4-dibromopyridine reacts selectively at the C2 position with various aryl or alkenyl boronic acids. researchgate.net

However, this inherent C2 selectivity can be altered. Research has demonstrated that the choice of palladium catalyst and ligands can reverse the typical regioselectivity. For instance, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, the use of specific N-heterocyclic carbene ligands or the manipulation of palladium catalyst speciation (mononuclear Pd vs. Pd nanoparticles) can favor arylation at the C4 position. acs.orgnsf.gov This switchable selectivity allows for the strategic functionalization of either bromine position on the pyridine ring, enabling the synthesis of diverse, highly substituted pyridine derivatives.

| Reaction Type | Catalyst/Ligand System | Typical Position of Reactivity | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | C2 | researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | C2 (high ligand ratio) | acs.org |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | C4 (low ligand ratio, favors PdNPs) | acs.org |

| Kumada-Corriu | Pd(OAc)₂ / PPh₃ | C4 (favored by PdNPs) | acs.org |

| Stille | Pd(PPh₃)₄ | Not specified | researchgate.net |

This table summarizes different metal-mediated cross-coupling reactions and the factors influencing their regioselectivity on dibromopyridine scaffolds.

Introduction of the Aldehyde Group via Organometallic Intermediates

The introduction of the formyl (-CHO) group to form the picolinaldehyde is effectively achieved through the formylation of an organometallic intermediate derived from the dibromopyridine starting material. thieme-connect.de This transformation is a cornerstone in the synthesis of aromatic aldehydes. commonorganicchemistry.com The most common method involves a lithium-halogen exchange reaction, followed by quenching with a formylating agent. thieme-connect.decommonorganicchemistry.com

For a precursor like 2,6-dibromopyridine (B144722), a close structural analog, the process begins with the selective exchange of one bromine atom for a lithium atom. thieme-connect.de This is typically performed at very low temperatures (e.g., below -58°C) using an alkyllithium reagent such as n-butyllithium (n-BuLi). thieme-connect.de The resulting aryllithium species is a potent nucleophile. This intermediate is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). researchgate.netthieme-connect.de Subsequent aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.

This methodology is highly effective and has been demonstrated with various dibromopyridines. For example, the monolithiation of 2,5-dibromopyridine (B19318) at the 2-position, followed by treatment with DMF, successfully yields the corresponding aldehyde. researchgate.net The choice of solvent and reaction concentration can be crucial in directing which bromine atom undergoes the initial lithium-halogen exchange. researchgate.net

| Starting Material | Reagents | Key Step | Product | Reference |

| 2,6-Dibromopyridine | 1. n-BuLi, Toluene, < -58°C | Lithium-Halogen Exchange | 6-Bromopicolinaldehyde | thieme-connect.de |

| 2. DMF | Formylation | |||

| 2,5-Dibromopyridine | 1. n-BuLi | Lithium-Halogen Exchange | 5-Bromo-2-formylpyridine | researchgate.net |

| 2. DMF | Formylation |

This table outlines the key steps and reagents for introducing an aldehyde group onto a dibromopyridine ring via an organometallic intermediate.

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions and process development to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key areas for optimization include the metal-mediated coupling steps and, crucially, the cryogenic lithiation-formylation sequence.

The formylation of 2,6-dibromopyridine has been successfully executed on a large scale (145 moles). thieme-connect.de Critical parameters for scalability in this step include precise temperature control during the addition of n-BuLi to maintain temperatures below -58°C, managing the exothermic nature of the reaction, and controlling the rate of addition of reagents. thieme-connect.de The transfer of the cold, reactive aryllithium suspension into the DMF solution is another critical operation that requires specialized equipment on a large scale. thieme-connect.de

For the cross-coupling steps, optimization studies typically focus on screening various catalysts, ligands, bases, and solvents to maximize yield and selectivity while minimizing reaction time and catalyst loading. researchgate.netorganic-chemistry.org For example, reducing the palladium catalyst loading, even to as low as 0.1 mol%, has been shown to be effective in certain arylations of dibromopyridines, significantly impacting the process's cost-efficiency. researchgate.net The development of protocols that work in environmentally benign solvents or at ambient temperatures also represents a significant process improvement. researchgate.net Ensuring the removal of residual metal catalysts from the final product is another key aspect of process development in pharmaceutical and fine chemical synthesis.

Ultimately, a scalable process would be designed to minimize the use of highly toxic or expensive reagents, reduce the number of purification steps, and ensure that each step is robust and reproducible. mdpi.comchemrxiv.org

Reactivity and Derivatization of 4,6 Dibromopicolinaldehyde

Reactions of the Aldehyde Functional Group in 4,6-Dibromopicolinaldehyde

The aldehyde group at the C2 position of the pyridine (B92270) ring is a key site of reactivity, readily undergoing transformations typical of aromatic aldehydes.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the aldehyde in this compound is susceptible to attack by various nucleophiles. pressbooks.pub For instance, Grignard reagents (RMgX) can add to the carbonyl group to form secondary alcohols after an acidic workup. pressbooks.publibretexts.org This reaction provides a straightforward method for introducing new carbon-carbon bonds at the 2-position of the pyridine ring.

Furthermore, the aldehyde can participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in what is known as the Knoevenagel condensation. researchgate.netnih.govpcbiochemres.com This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated products, which are valuable intermediates for further synthetic manipulations.

| Nucleophile/Reagent | Reaction Type | Product Type |

| Grignard Reagents (RMgX) | Nucleophilic Addition | Secondary Alcohols |

| Organolithium Reagents (RLi) | Nucleophilic Addition | Secondary Alcohols |

| Active Methylene Compounds | Knoevenagel Condensation | α,β-Unsaturated Compounds |

| Wittig Reagents (Ph3P=CHR) | Wittig Olefination | Alkenes |

Formation of Imines and Oximes for Synthetic Intermediates

The aldehyde functional group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. organic-chemistry.orgnih.gov This condensation reaction is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds and ligands for coordination chemistry.

Similarly, the reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. vcu.edu Oximes are important synthetic intermediates that can be further transformed. For example, in the synthesis of a key fragment for the antiretroviral drug Lenacapavir, an oxime of the related 3,6-dibromo-2-methylpyridine (B1302955) was synthesized and subsequently hydrolyzed to the aldehyde, demonstrating the utility of oximes as a protected form of the aldehyde or as a precursor for its generation. vcu.edu

| Reactant | Product | Significance |

| Primary Amines (R-NH2) | Imines (Schiff Bases) | Precursors to N-heterocycles, Ligands |

| Hydroxylamine (NH2OH) | Oximes | Synthetic intermediates, Protecting groups |

Reduction and Oxidation Reactions of the Aldehyde

The aldehyde group can be easily reduced to a primary alcohol, (4,6-dibromopyridin-2-yl)methanol. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. pressbooks.pub This reaction is highly selective for the aldehyde and does not affect the bromine substituents on the pyridine ring under mild conditions.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4,6-dibromopicolinic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) or chromium-based reagents. vcu.edu This transformation is crucial for the synthesis of picolinic acid derivatives, which are important in medicinal chemistry and as ligands.

Reactivity of the Bromine Substituents on the Pyridine Ring

The two bromine atoms at the 4- and 6-positions of the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, providing powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the brominated pyridine ring and various aryl or heteroaryl boronic acids or their esters. nih.govyonedalabs.com This reaction, catalyzed by a palladium complex in the presence of a base, allows for the introduction of diverse aromatic substituents at the 4- and/or 6-positions. The reactivity of the two bromine atoms can potentially be controlled by tuning the reaction conditions, allowing for selective mono- or di-arylation. This methodology is widely used in the synthesis of biaryl compounds with potential applications in materials science and pharmaceuticals.

| Coupling Partner | Catalyst System (Typical) | Product Type |

| Arylboronic Acid | Pd(PPh3)4 / Base (e.g., K2CO3) | 4- and/or 6-Aryl-substituted Picolinaldehyde |

| Heteroarylboronic Acid | Pd(dppf)Cl2 / Base (e.g., Cs2CO3) | 4- and/or 6-Heteroaryl-substituted Picolinaldehyde |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction provides a direct route to introduce alkyne moieties at the 4- and/or 6-positions of the pyridine ring by reacting this compound with terminal alkynes. organic-chemistry.orgscirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The resulting alkynyl-substituted picolinaldehydes are valuable precursors for the synthesis of more complex molecules, including conjugated polymers and pharmaceutical intermediates. Similar to the Suzuki coupling, selective mono- or di-alkynylation can potentially be achieved by careful control of the reaction parameters. rsc.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The reactivity of this compound with organometallic reagents such as Grignard, organolithium, and organozinc compounds presents a versatile platform for the synthesis of a variety of derivatives. These reactions primarily involve the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the aldehyde.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases that readily react with aldehydes. mnstate.edulibretexts.org The reaction with this compound would proceed via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. libretexts.org This initial addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. leah4sci.commasterorganicchemistry.com The general mechanism involves the formation of a new carbon-carbon bond. mnstate.edu It is important to conduct these reactions under anhydrous conditions, as Grignard reagents react with water. libretexts.orgleah4sci.com

Organolithium Reagents: Organolithium reagents (RLi) are highly reactive, potent nucleophiles and strong bases. mt.comwikipedia.org Their reaction with aldehydes, including this compound, is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.com The C-Li bond is highly polarized, rendering the carbon atom electron-rich and thus highly nucleophilic. mt.com Similar to Grignard reagents, organolithium compounds are sensitive to moisture and air. mt.com The addition of an organolithium reagent to an aldehyde results in a secondary alcohol. masterorganicchemistry.com

Organozinc Reagents: While generally less reactive than their Grignard and organolithium counterparts, organozinc reagents offer a degree of chemoselectivity. Their reactions with aldehydes can often be performed in the presence of other functional groups that might be incompatible with the more reactive organometallics. The formation of a secondary alcohol is the expected outcome upon reaction with this compound.

| Organometallic Reagent | General Formula | Reactivity | Product with this compound |

|---|---|---|---|

| Grignard Reagent | RMgX | Strong nucleophile and base | Secondary Alcohol |

| Organolithium Reagent | RLi | Very strong nucleophile and base | Secondary Alcohol |

| Organozinc Reagent | R2Zn or RZnX | Milder nucleophile | Secondary Alcohol |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a plausible reaction pathway, particularly given the presence of two bromine atoms, which are good leaving groups. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack. libretexts.orgnih.gov

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. libretexts.orgnih.gov A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com For pyridines, concerted SNAr mechanisms, where the bond-making and bond-breaking occur in a single step, are also considered likely. nih.gov

The positions of the bromine atoms (4 and 6) are susceptible to substitution. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required for these transformations. youtube.com Recent research has also explored directed SNAr reactions, where a directing group can influence the position of substitution, even without strong electron-withdrawing groups on the aromatic ring. rsc.org

Chemoselective Derivatization Strategies for this compound

Derivatization for Analytical Characterization (e.g., GC-MS suitability)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary for compounds with low volatility or those containing polar functional groups. nih.govlibretexts.org The aldehyde group in this compound can be derivatized to enhance its volatility and thermal stability, leading to improved chromatographic separation and detection. youtube.com

Common derivatization techniques for aldehydes include:

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. youtube.comresearchgate.net

Acylation: Introduces an acyl group to improve chromatographic properties. youtube.com

Alkylation: The addition of an alkyl group, such as a methyl or ethyl group, can also enhance volatility. youtube.com

The choice of derivatization reagent depends on the specific functional groups present in the analyte. youtube.com For aldehydes, methoximation followed by silylation is a widely used method. nih.gov The derivatization process can be automated to ensure consistency and improve the reproducibility of the analysis. nih.gov The resulting mass spectra of the derivatized compound can provide valuable structural information. researchgate.net

| Derivatization Method | Reagent Example | Effect on Analyte | Suitability for GC-MS |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Increases volatility and thermal stability | High |

| Acylation | Trifluoroacetic anhydride | Improves chromatographic properties | High |

| Alkylation | Alkyl halides | Enhances volatility | Moderate to High |

| Methoximation | Methoxyamine hydrochloride | Stabilizes aldehyde group | Often used in combination with silylation |

Strategies for Stereoselective Transformations (as observed with related isomers)

Achiral organolithium reagents can add to electrophilic carbonyl groups to produce alcohols. wikipedia.org The stereochemical outcome of such additions to substituted picolinaldehydes can be influenced by the steric hindrance around the carbonyl group and the reaction conditions. The addition of organolithium species to aldehydes generally proceeds via a polar addition mechanism. wikipedia.org The use of certain lithium salts can enhance the stereoselectivity of the reaction. wikipedia.org

For pyridine derivatives, stereoselective dearomatization reactions have been studied. mdpi.com These reactions can lead to the formation of chiral, non-aromatic products. The stereoselectivity is often controlled by the nature of the catalyst or the directing group on the pyridine ring. mdpi.com While specific studies on this compound are not detailed in the provided context, the principles observed with related pyridine isomers suggest that stereoselective transformations are feasible. For instance, the dearomatization of certain pyridine derivatives can proceed with high enantioselectivity. mdpi.com The resulting dearomatized products can be valuable intermediates for further synthetic transformations. mdpi.com

Spectroscopic Characterization Techniques for 4,6 Dibromopicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,6-Dibromopicolinaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyridine (B92270) ring.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring. It would typically appear as a singlet in the downfield region of the spectrum, likely between δ 9.5 and 10.5 ppm.

Aromatic Protons (H-3 and H-5): The two remaining protons on the pyridine ring at positions 3 and 5 are in different chemical environments due to the presence of the aldehyde group and the bromine atoms. They would appear as two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at position 5 (H-5) would likely be a doublet, coupled to the proton at position 3 (H-3). The proton at position 3 (H-3) would also appear as a doublet. The magnitude of the coupling constant (J-value) between these two protons would provide information about their spatial relationship.

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~9.9 | s (singlet) | - |

| H-5 | ~8.2 | d (doublet) | ~2.0 |

| H-3 | ~8.0 | d (doublet) | ~2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and would appear far downfield, typically in the range of δ 190-200 ppm.

Pyridine Ring Carbons: The six carbons of the pyridine ring would produce six distinct signals. The carbons bearing the bromine atoms (C-4 and C-6) would be significantly shifted downfield due to the electronegativity of bromine. The carbon attached to the aldehyde group (C-2) would also be downfield. The remaining carbons (C-3 and C-5) would appear at higher field strengths.

A hypothetical ¹³C NMR data table for this compound is presented below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-2 | ~155 |

| C-6 | ~150 |

| C-4 | ~140 |

| C-5 | ~130 |

| C-3 | ~125 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a crucial analytical tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the position and nature of fluorine substitution. Furthermore, coupling between ¹⁹F and ¹H or ¹³C nuclei can provide through-bond connectivity information, aiding in the complete structural assignment of fluorinated derivatives.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals for H-3 and H-5, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for C-3 and C-5 based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in assigning the quaternary carbons (C-2, C-4, and C-6) and the carbonyl carbon. For example, the aldehyde proton would show a correlation to the C-2 and C-3 carbons, and the H-3 proton would show correlations to C-2, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₃Br₂NO), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

A hypothetical HRMS data table for this compound is presented below:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 264.8654 | - |

| [M+Na]⁺ | 286.8473 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds. scholarsresearchlibrary.comcore.ac.uk In the context of this compound, GC-MS serves two primary purposes: assessing its purity and analyzing its volatile derivatives.

For purity analysis, the technique effectively separates the target compound from any residual starting materials, byproducts from synthesis, or degradation products. The sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. scholarsresearchlibrary.com The resulting chromatogram indicates the relative amounts of each component, allowing for a quantitative assessment of purity.

GC-MS is also invaluable for the analysis of volatile derivatives. For instance, derivatives formed through reactions of the aldehyde group, such as reduction to an alcohol or conversion to a less polar ether, can be readily analyzed. The retention time in the gas chromatogram helps in separating the derivative from the parent compound, while the mass spectrum confirms its molecular weight and provides structural clues through fragmentation patterns. nih.govresearchgate.net The electron ionization (EI) mode is commonly used, which provides detailed fragmentation data useful for structural elucidation by comparing spectra to libraries like the National Institute of Standards and Technology (NIST) database. scholarsresearchlibrary.com

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| 12.5 | Solvent/Impurity | - | < 0.1 |

| 18.2 | This compound | 186 (M+), 185, 157, 76 | 99.8 |

| 20.1 | Synthesis Byproduct | - | 0.1 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, thermally labile, and high molecular weight compounds that are not amenable to GC-MS. ekb.eg For the study of this compound derivatives, ESI-MS is crucial for characterizing polar products, such as Schiff bases, hydrazones, or oximes, which are often synthesized from the aldehyde functional group.

In ESI-MS, the sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge on the droplets increases until ions (typically protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode) are expelled and guided into the mass analyzer. This gentle ionization process minimizes fragmentation, often resulting in a simple spectrum dominated by the molecular ion peak. This allows for the unambiguous determination of the molecular weight of the derivative. nih.gov

High-resolution ESI-MS, such as ESI-Time-of-Flight (ESI-TOF), can provide highly accurate mass measurements, enabling the determination of the elemental composition of the derivative and confirming its chemical formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing valuable structural information about the derivative's connectivity. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comresearchgate.net The technique is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. nih.gov For this compound, the FTIR spectrum provides a characteristic fingerprint, allowing for the confirmation of its key structural features.

The most prominent bands in the FTIR spectrum of this compound would be associated with the aldehyde group and the substituted pyridine ring. nih.gov The carbonyl (C=O) stretching vibration of the aldehyde is expected to appear as a strong, sharp band in the region of 1690-1730 cm⁻¹. pressbooks.pub The aldehydic C-H stretch typically shows one or two weaker bands around 2750 and 2850 cm⁻¹. pressbooks.pub Vibrations associated with the aromatic pyridine ring, such as C=C and C=N stretching, will produce a series of bands between 1400 and 1600 cm⁻¹. libretexts.org The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. libretexts.org Finally, the C-Br stretching vibrations would be found in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium |

| 2850, 2750 | C-H Stretch | Aldehyde | Weak-Medium |

| 1730-1690 | C=O Stretch | Aldehyde | Strong |

| 1600-1550 | C=C, C=N Stretch | Aromatic (Pyridine Ring) | Medium-Strong |

| 1500-1400 | C=C Stretch | Aromatic (Pyridine Ring) | Medium-Strong |

| Below 800 | C-Br Stretch | Bromo-substituent | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. mdpi.commdpi.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. upenn.edu A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. upenn.edu

For centrosymmetric molecules, FTIR and Raman spectroscopy are mutually exclusive. Although this compound is not centrosymmetric, the techniques remain complementary. Vibrations that are symmetric and involve less polar bonds tend to produce strong signals in Raman spectra, whereas asymmetric vibrations and those involving polar bonds are typically stronger in FTIR. mdpi.com

In the case of this compound, the symmetric stretching vibrations of the pyridine ring would be expected to be strong in the Raman spectrum. aps.org The C-Br stretching vibrations are also typically strong in Raman spectra. The C=O stretch, while strong in FTIR, will also be visible in the Raman spectrum. This complementary information is valuable for a complete vibrational assignment and structural analysis of the molecule and its derivatives. researchgate.net

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry (on derivatives)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov While obtaining suitable single crystals of the parent this compound might be challenging, the technique is exceptionally powerful for elucidating the solid-state structure and stereochemistry of its crystalline derivatives. semanticscholar.orgresearchgate.net

The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. semanticscholar.org The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with very high precision. nih.gov

SCXRD analysis provides unambiguous data on:

Molecular Connectivity: Confirming the covalent bonding framework.

Bond Lengths and Angles: Providing precise measurements of all bond distances and angles within the molecule.

Stereochemistry: Determining the absolute configuration of chiral centers if present in a derivative.

Conformation: Revealing the exact spatial orientation of different parts of the molecule.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which dictate the crystal packing. mdpi.com

This detailed structural information is invaluable for understanding structure-property relationships and reaction mechanisms.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₉Br₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å, °) | a = 8.5, b = 15.2, c = 9.1, β = 95.5 |

| Volume (ų) | 1165 |

| Bond Length C=O (Å) | 1.215(2) |

| Bond Length C-Br (Å) | 1.898(3) |

| Bond Angle C-C-N (°) | 121.5(4) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. When a molecule absorbs light in this region of the electromagnetic spectrum, it promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For an organic molecule like this compound, which contains a pyridine ring, an aldehyde group, and bromine atoms, several types of electronic transitions are possible:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems, such as aromatic rings and double bonds. These transitions are usually high in energy and result in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen of the pyridine ring or the oxygen of the aldehyde group) to a π* antibonding orbital. These transitions are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength, are key parameters obtained from the spectrum. The positions and intensities of these absorption bands can be influenced by the solvent polarity and the presence of various functional groups.

Without experimental data for this compound, a precise description of its UV-Vis spectrum is not possible. However, based on its structure, one would expect to observe absorption bands corresponding to both π → π* and n → π* transitions originating from the substituted pyridine ring and the aldehyde functionality.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region (nm) |

| π → π | Pyridine ring | ~200-280 |

| n → π | Pyridine ring (N lone pair) | ~270-300 |

| n → π* | Aldehyde group (O lone pair) | ~280-320 |

This table provides a generalized expectation and does not represent measured experimental data.

Computational and Theoretical Investigations of 4,6 Dibromopicolinaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties through the solution of the Schrödinger equation. For a molecule such as 4,6-Dibromopicolinaldehyde, these calculations can elucidate its geometry, electronic landscape, and energetic profile.

Density Functional Theory (DFT) has become one of the most popular and effective methods for computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction.

For this compound, geometry optimization would typically be performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This process systematically alters the molecule's geometry to find the lowest energy conformation (the ground state). The optimization would reveal key structural parameters, such as the bond lengths and angles within the pyridine (B92270) ring, the orientation of the aldehyde group, and the C-Br bond distances. The presence of the two bulky bromine atoms and the electronegative aldehyde group is expected to cause minor distortions in the planarity and bond angles of the pyridine ring compared to unsubstituted pyridine.

The electronic structure calculations derived from DFT would provide information on the distribution of electrons, molecular orbital energies, and atomic charges, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) Note: This data is illustrative and based on typical values for similar brominated pyridine structures, as specific experimental or computational data for this exact molecule is not widely published.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.39 Å |

| C3-C4 Bond Length | ~1.38 Å |

| C4-Br Bond Length | ~1.90 Å |

| C6-Br Bond Length | ~1.89 Å |

| C2-C(Aldehyde) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.21 Å |

| ∠N1-C2-C3 Angle | ~123° |

| ∠C3-C4-C5 Angle | ~118° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

While computationally more demanding than DFT, ab initio methods, particularly higher-level ones like MP2 or CCSD(T), are often used to obtain highly accurate energies. For this compound, these methods could be employed to calculate precise values for its heat of formation, ionization potential, and electron affinity. Such calculations are valuable for benchmarking the accuracy of less expensive DFT methods and for obtaining reliable thermochemical data. For instance, MP2 calculations could provide a more accurate description of electron correlation effects, which are important in a molecule with heavy atoms like bromine and a π-conjugated system.

The accuracy of any quantum chemical calculation is dependent on the chosen "level of theory" (the method, e.g., B3LYP or MP2) and the "basis set". A basis set is a set of mathematical functions used to construct the molecular orbitals.

For a molecule containing a heavy element like bromine, the choice of basis set is critical. researchgate.netechemi.com Pople-style basis sets, such as 6-311+G(d,p), are commonly used. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (+) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in orbital shapes.

However, for heavy atoms, relativistic effects can become significant. To account for this without a massive increase in computational cost, effective core potentials (ECPs) are often used for the bromine atoms. nih.gov ECPs like LANL2DZ or SDD replace the core electrons of the heavy atom with a potential, simplifying the calculation while retaining accuracy for valence electron properties. nih.govyoutube.com Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are another excellent, albeit more costly, option known for systematic convergence towards the complete basis set limit. researchgate.netechemi.com The selection of a basis set always involves a trade-off between desired accuracy and available computational resources. researchgate.net

Molecular Orbital and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. emerginginvestigators.org The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile or to be oxidized.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. A lower LUMO energy suggests a greater ability to act as an electrophile or to be reduced.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, the HOMO is expected to be a π-orbital with significant density on the pyridine ring and possibly the bromine atoms. The LUMO is likely a π*-orbital, with significant coefficients on the electron-withdrawing aldehyde group and the carbon atoms of the pyridine ring. The relatively small HOMO-LUMO gap anticipated for this conjugated system suggests it is a moderately reactive molecule. This analysis helps predict that nucleophilic attack will likely target the carbonyl carbon of the aldehyde group, while electrophilic attack would target the electron-rich regions of the pyridine ring. wuxibiology.com

Table 2: Predicted Frontier Orbital Energies for this compound Note: This data is illustrative and based on typical values for analogous halogenated aromatic aldehydes.

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -7.5 eV | Moderate electron-donating ability |

| LUMO | ~ -2.0 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates moderate chemical reactivity |

The distribution of charge within a molecule dictates its electrostatic interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's electron density surface. walisongo.ac.id

On an MEP map, regions of negative electrostatic potential are typically colored red, indicating electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential are colored blue, representing electron-poor areas that are prone to nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Concentrated on the hydrogen atom of the aldehyde group and, to a lesser extent, the carbon atom of the carbonyl group. The carbonyl carbon is thus a prime target for nucleophiles. The bromine atoms often exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which allows them to participate in halogen bonding. researchgate.net

This detailed picture of the charge landscape is invaluable for predicting non-covalent interactions, solvation effects, and the initial steps of chemical reactions.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. These theoretical predictions are crucial for structure verification, understanding molecular properties, and interpreting complex experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, which is invaluable for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between isomers. bohrium.comcomporgchem.com

The prediction of NMR parameters is typically achieved through quantum chemical calculations. A common workflow involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP, are often employed for this step. github.io

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The formula used is: δ = σ_ref - σ_iso.

The accuracy of these predictions depends heavily on the chosen theoretical level (functional and basis set) and the proper treatment of environmental factors like solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.io For this compound, theoretical calculations would predict the chemical shifts for the two aromatic protons and the aldehyde proton, as well as for the six carbon atoms in the molecule. The electron-withdrawing effects of the bromine atoms and the aldehyde group would significantly influence these shifts, causing the ring protons and carbons to be deshielded and appear at a lower field. oregonstate.educompoundchem.com

Below is a conceptual table illustrating the type of data that would be generated from such a computational study.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available. Actual values would be generated from DFT calculations.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H3 | 8.0 - 8.5 | - |

| H5 | 8.2 - 8.7 | - |

| Aldehyde-H | 9.8 - 10.2 | - |

| C2 (C-CHO) | - | ~150 |

| C3 | - | ~125 |

| C4 (C-Br) | - | ~130 |

| C5 | - | ~128 |

| C6 (C-Br) | - | ~145 |

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical calculations are essential for assigning the vibrational modes observed in infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the harmonic vibrational frequencies, researchers can create a simulated spectrum that aids in the interpretation of experimental data. osti.govmdpi.com This analysis is particularly useful for complex molecules where many vibrational modes can overlap.

The process typically involves DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) to optimize the molecular geometry and then compute the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). nih.govmdpi.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

For this compound, a theoretical analysis would predict several characteristic vibrational modes:

C-H Stretching: Vibrations of the aromatic C-H bonds, typically appearing in the 3000–3100 cm⁻¹ region.

C=O Stretching: A strong, characteristic vibration of the aldehyde carbonyl group, expected around 1700 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring, usually found in the 1400–1600 cm⁻¹ range.

C-Br Stretching: Vibrations involving the carbon-bromine bonds, which would appear at lower frequencies in the fingerprint region.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental spectra. mdpi.com

Table 2: Representative Predicted Vibrational Modes for this compound Note: Based on general frequency regions and analysis of similar compounds like 6-Bromopyridine-2-carbaldehyde. mdpi.com

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 2900 - 2800 | Aldehyde C-H stretching |

| 1720 - 1700 | C=O stretching |

| 1600 - 1400 | Pyridine ring C=C and C=N stretching |

| 1300 - 1000 | In-plane C-H bending, C-C stretching |

Molecular Docking Simulations and Ligand-Target Interactions (for related compounds)

Docking simulations involving analogs of this compound would aim to identify potential protein targets and elucidate the key intermolecular interactions driving the binding. These interactions can include:

Hydrogen Bonding: The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species.

π-π Stacking: The aromatic pyridine ring can interact with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's active site.

For example, docking studies on inhibitors of enzymes like Aspartate Semialdehyde Dehydrogenase have identified key interactions within the active site that are crucial for binding. nih.gov Similar studies on analogs could reveal that the specific substitution pattern of this compound allows it to fit into a binding pocket and form specific, high-affinity interactions, guiding the design of more potent and selective molecules. mdpi.com

Conformational Analysis and Intramolecular Interactions

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around the single bond connecting the aldehyde group to the pyridine ring.

Computational studies on the closely related 6-Bromopyridine-2-carbaldehyde have shown the existence of two planar conformers: trans and cis. nih.gov The trans conformer, where the aldehyde C=O bond points away from the pyridine nitrogen, was found to be the more stable form. A similar situation is expected for this compound.

The relative stability of these conformers is governed by a delicate balance of intramolecular interactions:

Steric Hindrance: Repulsion between the aldehyde group and adjacent atoms on the ring.

Electrostatic Interactions: Attractive or repulsive forces between polarized bonds. In the trans conformer of 6-Bromopyridine-2-carbaldehyde, attractive interactions are noted between the dipoles of the C-H ring bond and the C=O bond, as well as between the aldehyde C-H bond and the pyridine nitrogen. nih.gov

Intramolecular Hydrogen Bonding: While not a classic hydrogen bond, weak C-H···N or C-H···O interactions can contribute to conformational preference.

Understanding the conformational landscape is critical, as only one conformer may be able to bind effectively to a biological target. Theoretical calculations can map the potential energy surface for the rotation around the C-C bond, identifying the energy minima (stable conformers) and the energy barriers separating them. nih.gov

Applications of 4,6 Dibromopicolinaldehyde in Advanced Chemical Synthesis

As a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

While direct and extensive evidence for the application of 4,6-dibromopicolinaldehyde in pharmaceutical and agrochemical synthesis is limited in current literature, the established role of its isomer, 3,6-dibromopicolinaldehyde (B6322927), highlights the potential of this class of compounds as valuable building blocks in the development of bioactive molecules.

Precursor for Pyridine-Containing Bioactive Molecules (e.g., Anti-HIV Drug Candidates and Analogs)

Pyridine (B92270) rings are a common scaffold in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. While specific examples for this compound are not readily found, its isomer, 3,6-dibromopicolinaldehyde, serves as a critical starting material in the synthesis of Lenacapavir, a first-in-class inhibitor of the HIV capsid protein. This long-acting antiretroviral has shown activity against multidrug-resistant HIV-1 strains.

In the synthesis of a key fragment of Lenacapavir, 3,6-dibromopicolinaldehyde is reacted with (S)-tert-butylsulfinamide. This reaction forms a chiral imine, which is a precursor to an enantiopure amine fragment essential for the final drug structure. This strategic use of a dibrominated picolinaldehyde derivative underscores the importance of this type of molecule in constructing complex, biologically active compounds. The bromine atoms on the pyridine ring offer sites for further chemical modifications and cross-coupling reactions, allowing for the assembly of the intricate molecular architecture required for potent antiviral activity.

Enantioselective Synthesis of Chiral Fragments and Building Blocks

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development to ensure target specificity and minimize off-target effects. While specific enantioselective reactions involving this compound are not widely reported, the synthesis of the aforementioned amine fragment for Lenacapavir from 3,6-dibromopicolinaldehyde provides a salient example of this application.

The reaction with (S)-tert-butylsulfinamide is an enantioselective process that sets a key stereocenter in the molecule. This step is crucial for producing the desired enantiomer of the amine intermediate. The aldehyde group of the dibromopicolinaldehyde is key to this transformation, as it readily reacts with the chiral auxiliary to form the imine, which then directs the stereochemical outcome of subsequent reactions. This demonstrates the utility of dibromopicolinaldehydes in asymmetric synthesis to generate chiral building blocks for complex bioactive molecules.

Building Block for Functional Materials

The application of this compound as a building block for functional materials is an emerging area of research. The presence of two bromine atoms and a reactive aldehyde group on a pyridine core makes it a versatile precursor for a variety of advanced materials. While specific examples are not yet abundant in the literature, its structural features suggest potential in several key areas.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials can be tuned by modifying the metal centers and the organic linkers. While there are no widely reported instances of this compound being used as a primary ligand in MOF synthesis, its structure is highly conducive to such applications.

The aldehyde group can be chemically modified, for instance, through condensation reactions, to introduce coordinating groups like carboxylates or nitrogen-containing heterocycles. The bromine atoms can also be utilized for post-synthetic modification or to influence the electronic properties of the resulting framework. The pyridine nitrogen itself is a potent coordination site. The rigidity of the pyridine ring can contribute to the formation of stable and porous frameworks, which are desirable for applications in gas storage, separation, and catalysis.

Monomers for the Development of New Polymeric Materials

The development of new polymers with tailored properties is a constant endeavor in materials science. While the direct polymerization of this compound is not a common route, it can be functionalized to act as a monomer. For instance, the aldehyde group can be converted to other polymerizable functionalities.

Furthermore, the bromine atoms are ideal handles for cross-coupling reactions, such as Suzuki or Stille couplings. This would allow for the incorporation of the dibromopyridine unit into the backbone of conjugated polymers. Such polymers are of interest for their potential electronic and optical properties. The presence of the pyridine ring and the bromine atoms would influence the polymer's conformation, solubility, and electronic energy levels.

Precursors for Organic Electronic and Photonic Devices

Organic electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on organic semiconductor materials. The performance of these devices is intimately linked to the molecular structure of the materials used. Although this compound itself is not a primary component in such devices, it can serve as a valuable precursor for the synthesis of more complex organic semiconductors.

The dibromopyridine core can be elaborated through cross-coupling reactions to create larger, conjugated molecules with desirable electronic properties. The electron-deficient nature of the pyridine ring can be exploited to create materials with specific electron-transporting characteristics. The aldehyde group provides a reactive site for further functionalization to fine-tune the molecule's properties, such as its solubility, film-forming ability, and energy levels, which are all critical for device performance.

Synthesis of Diverse Heterocyclic Systems

The strategic placement of reactive sites in this compound renders it an excellent precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the bromo substituents are amenable to various cross-coupling reactions.

One of the primary applications of the aldehyde group is in condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and other intermediates that can subsequently undergo intramolecular cyclization to yield heterocyclic structures. For instance, reaction with primary amines can lead to the formation of Schiff bases, which can be further elaborated.

Moreover, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures from simple starting materials in a single synthetic operation. Pyridine aldehydes are known to participate in various MCRs to generate highly substituted pyridine derivatives and other fused heterocyclic systems. researchgate.netnih.govbohrium.com While specific examples with this compound are not extensively documented, its structural motifs suggest high potential for use in reactions such as the Bohlmann-Rahtz pyridine synthesis or Hantzsch-type reactions to afford complex polycyclic aromatic compounds. acsgcipr.orgbaranlab.org

The two bromine atoms on the pyridine ring are key to its utility in building diverse heterocyclic frameworks through transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 4- and 6-positions. acs.orgrsc.orgwikipedia.org This functionalization can be performed in a stepwise and regioselective manner, providing access to unsymmetrically substituted pyridine derivatives which can then be cyclized to form more complex heterocyclic systems. rsc.org

For example, a sequential Sonogashira coupling could be employed to introduce two different alkynyl groups, which could then undergo an intramolecular cyclization to form a fused polycyclic system. Similarly, a Suzuki coupling could be used to introduce aryl groups bearing other reactive functionalities, setting the stage for subsequent ring-forming reactions. The differential reactivity of the two C-Br bonds, influenced by their electronic environment, can potentially be exploited for selective mono-functionalization.

| Reaction Type | Reagents/Catalyst | Potential Heterocyclic Product |

| Condensation | Primary Amine | Schiff Base Intermediate |

| Multicomponent Reaction | β-ketoester, Ammonia | Dihydropyridine derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyridine |

Utility in Catalyst Design and Ligand Synthesis

The pyridine nitrogen and the aldehyde group of this compound are ideal functionalities for the synthesis of chelating ligands for transition metal catalysts. The most common approach involves the condensation of the aldehyde with a primary amine to form a Schiff base ligand. mdpi.comajchem-a.com These iminopyridine ligands are a versatile class of ligands that have been extensively used in coordination chemistry and catalysis. nih.gov

The reaction of this compound with various primary amines (R-NH₂) leads to the formation of N-(pyridin-2-ylmethylene)aniline derivatives. The resulting Schiff base ligand possesses a bidentate N,N-donor set from the pyridine nitrogen and the imine nitrogen, which can readily coordinate to a variety of metal centers. The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the substituent (R) on the primary amine. mdpi.com

Furthermore, the bromine atoms at the 4- and 6-positions of the pyridine ring offer additional opportunities for ligand modification. These bromo groups can be retained in the final ligand to influence the electronic properties of the metal center, or they can be substituted using cross-coupling reactions to introduce other functional groups. For example, phosphine (B1218219) groups could be introduced via a coupling reaction to create tridentate P,N,N-ligands, which are valuable in various catalytic applications.

Complexes of such ligands with transition metals like palladium, copper, nickel, and iron have shown catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to systematically modify the ligand framework starting from this compound allows for the development of tailored catalysts with optimized activity and selectivity for specific applications.

| Ligand Type | Synthetic Precursor | Metal | Potential Catalytic Application |

| Bidentate Schiff Base | Primary Amine | Cu(II), Ni(II) | Oxidation, Polymerization |

| Tridentate Schiff Base | Amine with additional donor | Fe(II), Pd(II) | Cross-coupling, Reduction |

| Phosphine-containing Ligand | Phosphine-substituted amine | Rh(I), Ir(I) | Hydrogenation, Hydroformylation |

Coordination Chemistry and Organometallic Chemistry of 4,6 Dibromopicolinaldehyde Derivatives

Coordination Properties of Picolinaldehyde Ligands

Picolinaldehyde and its derivatives are a well-established class of ligands in coordination chemistry. Their ability to bind to metal ions through multiple atoms makes them valuable in the design of complex molecular architectures.

Picolinaldehyde ligands typically act as bidentate N,O-donors, coordinating to a central metal ion through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. mdpi.comresearchgate.net The nitrogen atom, with its sp2 hybridized lone pair, forms a sigma (σ) bond with a vacant metal orbital. semanticscholar.org Simultaneously, the lone pair on the aldehyde oxygen can donate to the metal center, completing a coordination sphere. This dual interaction is fundamental to its role as a chelating agent. nih.gov The nature of these metal-ligand interactions can be studied using various spectroscopic and crystallographic techniques to elucidate the electronic and structural properties of the resulting complexes. nih.govnih.gov

The bidentate coordination of picolinaldehyde ligands leads to the formation of a stable five-membered chelate ring with a transition metal ion. nih.govnih.gov This chelate effect, where a multidentate ligand binds to a single central metal atom, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. The rigid structure of the pyridine ring and the optimal positioning of the aldehyde group favor the formation of these planar, five-membered rings, which have been observed in numerous crystal structures of transition metal complexes. researchgate.netnih.govuci.edu

The introduction of two bromine atoms at the 4- and 6-positions of the picolinaldehyde ring, as in 4,6-Dibromopicolinaldehyde, has a profound impact on its coordination behavior. Bromine is an electron-withdrawing group, and its presence significantly modulates the electronic properties of the ligand. cdnsciencepub.comnih.gov

The primary effects of the bromine substituents are:

Reduced Basicity: The electron-withdrawing nature of the bromine atoms decreases the electron density on the pyridine ring, particularly at the nitrogen atom. This reduction in basicity weakens the σ-donor capability of the nitrogen. cdnsciencepub.comacs.org

Modified π-Interactions: While weakening the σ-donation, electron-withdrawing substituents can enhance the π-acceptor properties of the pyridine ring. cdnsciencepub.comcdnsciencepub.com This allows for stronger π-backbonding from electron-rich metal centers to the ligand's π*-orbitals.

Table 1: Effect of Substituents on Pyridine Ligand Coordination

| Substituent Property | Effect on Pyridine Ring | Impact on σ-Donation | Impact on π-Acceptance | Consequence for Metal Complex |

|---|---|---|---|---|

| Electron-Donating | Increases electron density | Strengthens | Weakens | Generally increases stability with σ-acceptor metals |

| Electron-Withdrawing (e.g., Bromine) | Decreases electron density | Weakens | Strengthens | Stability depends on the metal's π-basicity |

Organometallic Transformations Involving this compound

Beyond its role as a ligand, this compound is a valuable substrate for organometallic reactions, enabling the synthesis of more complex molecules through carbon-carbon bond formation. sigmaaldrich.com

The aldehyde functional group and the carbon-bromine bonds are primary sites for organometallic transformations.